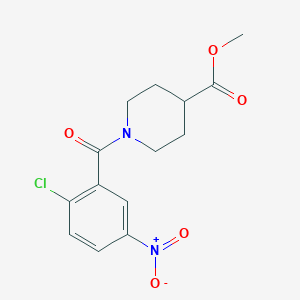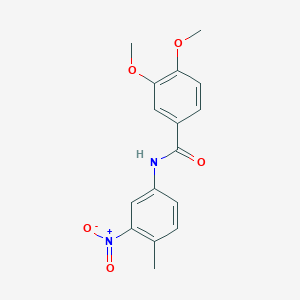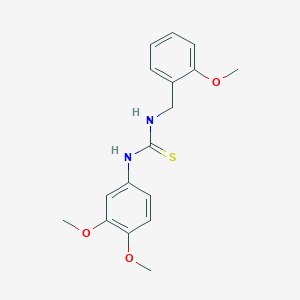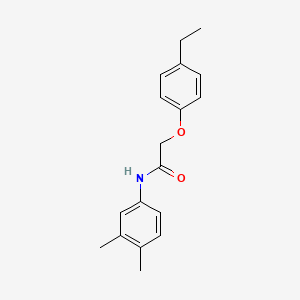![molecular formula C10H7ClN2O3S B5879406 {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5879406.png)
{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, also known as COTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. COTAA is a thioester derivative of 1,3,4-oxadiazole, which is a heterocyclic compound that has been extensively studied for its biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways in microorganisms and cancer cells. In bacteria, {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and cell division. In cancer cells, {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been shown to have both biochemical and physiological effects. In bacteria, {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been shown to disrupt the cell membrane and cause cell lysis. In cancer cells, {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been shown to induce apoptosis, which is a form of programmed cell death. {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid in lab experiments is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. However, one of the limitations of using {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid is its cytotoxicity, which may limit its use in cancer therapy.
Direcciones Futuras
There are several future directions for the study of {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid. One direction is the development of new derivatives of {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid with improved properties, such as increased antimicrobial activity or reduced cytotoxicity. Another direction is the study of the mechanism of action of {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid in more detail, which may lead to the identification of new targets for drug development. Additionally, the use of {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid in combination with other drugs or therapies may be explored to enhance its efficacy.
Métodos De Síntesis
The synthesis method of {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid involves the reaction of 3-chlorobenzohydrazide with thioacetic acid followed by the reaction of the resulting product with phosphorous oxychloride and triethylamine. The final product is obtained by reacting the intermediate product with potassium hydroxide. This method has been optimized to obtain high yields of pure {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid.
Aplicaciones Científicas De Investigación
{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been shown to exhibit significant antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been shown to have anticancer properties by inhibiting the growth of cancer cells.
In agriculture, {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been studied for its potential use as a herbicide due to its ability to inhibit the growth of weeds. It has also been shown to have insecticidal properties, making it a potential candidate for pest control.
In material science, {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been studied for its potential use as a building block for the synthesis of new materials with unique properties. It has been shown to exhibit fluorescence properties, making it a potential candidate for use in sensors and other optoelectronic devices.
Propiedades
IUPAC Name |
2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3S/c11-7-3-1-2-6(4-7)9-12-13-10(16-9)17-5-8(14)15/h1-4H,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHSDTUYWNIQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B5879329.png)


![2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5879375.png)
![N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B5879398.png)
![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5879399.png)

![3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879418.png)

![5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5879439.png)

